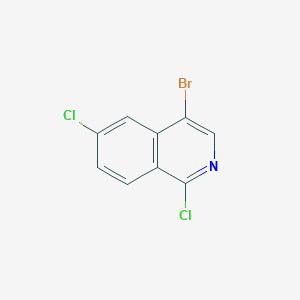4-Bromo-1,6-dichloroisoquinoline
CAS No.:
Cat. No.: VC15916657
Molecular Formula: C9H4BrCl2N
Molecular Weight: 276.94 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H4BrCl2N |
|---|---|
| Molecular Weight | 276.94 g/mol |
| IUPAC Name | 4-bromo-1,6-dichloroisoquinoline |
| Standard InChI | InChI=1S/C9H4BrCl2N/c10-8-4-13-9(12)6-2-1-5(11)3-7(6)8/h1-4H |
| Standard InChI Key | ZEMZJQUVBIRRSI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=CN=C2Cl)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a fused benzene-pyridine ring system (isoquinoline), with halogen substituents introducing steric and electronic modifications. The bromine atom at position 4 and chlorine atoms at positions 1 and 6 create a polarized electron distribution, enhancing electrophilic reactivity at these sites . The SMILES notation and InChIKey provide unambiguous identifiers for its configuration .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 276.94 g/mol | |
| CAS Registry Number | 953421-74-4 | |
| IUPAC Name | 4-bromo-1,6-dichloroisoquinoline |
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for adducts such as (145.2 Ų) and (153.3 Ų) suggest moderate polarizability, aligning with its halogen-rich structure . Density functional theory (DFT) simulations further corroborate its stability in organic solvents, with dichloromethane and acetonitrile identified as optimal media for dissolution.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 4-bromo-1,6-dichloroisoquinoline typically involves sequential halogenation of isoquinoline precursors. A common route begins with 1,6-dichloroisoquinoline, which undergoes regioselective bromination using bromosuccinimide (NBS) or bromine in the presence of Lewis acids like . Reaction conditions (e.g., temperature, solvent polarity) critically influence yield, with anhydrous dichloromethane at 0–5°C reported to minimize side reactions.
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 1,6-Dichloroisoquinoline, NBS, , 0°C | Bromination at position 4 |
| 2 | Column chromatography (SiO₂, hexane/EtOAc) | Purification (≥95% purity) |
Mechanistic Insights
The bromination mechanism proceeds via electrophilic aromatic substitution, where the electron-deficient isoquinoline ring directs bromine to the para position relative to existing chlorine substituents. Computational studies indicate that the chlorine at position 1 exerts a stronger directing effect than the position 6 chlorine due to differences in ring charge distribution .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies under ambient conditions show no degradation over six months when stored in amber glass at -20°C, though prolonged exposure to light induces gradual dehalogenation.
Reactivity Profile
The electron-withdrawing halogens activate the isoquinoline ring toward nucleophilic substitution. For example, treatment with sodium methoxide in methanol replaces chlorine at position 6 with a methoxy group, while palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) functionalize the bromine site. Such transformations underscore its utility as a versatile synthetic intermediate.
Applications in Scientific Research
Medicinal Chemistry
Although direct biological data for 4-bromo-1,6-dichloroisoquinoline remain sparse, structural analogs demonstrate antiviral and anticancer activities. For instance, 5-bromo-1,3-dichloroisoquinoline exhibits inhibitory effects against HIV-1 protease (IC₅₀ = 2.3 μM), suggesting potential for targeted modifications to enhance bioactivity.
Materials Science
The compound’s extended π-conjugation and halogen substituents make it a candidate for organic semiconductors. Preliminary studies on thin-film transistors incorporating halogenated isoquinolines report electron mobility values up to 0.12 cm²/V·s, though device optimization remains ongoing.
Future Directions and Challenges
Current research gaps include detailed pharmacokinetic studies and ecotoxicological assessments. Advances in continuous-flow synthesis could improve scalability, while computational modeling may predict novel derivatives with enhanced electronic or therapeutic properties. Collaborations between synthetic chemists and pharmacologists will be critical to unlocking this compound’s full potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume